molecular formula C15H12ClFN2O3 B5785152 2-(2-chloro-6-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B5785152
M. Wt: 322.72 g/mol
InChI Key: ZNJRPWNRXRSQPD-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide is an organic compound with the molecular formula C14H12ClFN2O2. This compound is characterized by the presence of both chloro and fluoro substituents on the phenyl ring, as well as a nitro group on another phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and 2-methyl-5-nitrobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The 2-chloro-6-fluoroaniline is reacted with 2-methyl-5-nitrobenzoyl chloride under reflux conditions to form the desired acetamide compound.

    Purification: The product is purified using column chromatography or recrystallization techniques to obtain the pure compound.

Chemical Reactions Analysis

2-(2-chloro-6-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical processes. The presence of chloro, fluoro, and nitro groups contributes to its reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

2-(2-chloro-6-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide can be compared with similar compounds such as:

    2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)acetamide: Lacks the nitro group, resulting in different chemical and biological properties.

    2-(2-chloro-6-fluorophenyl)-N-(2-nitrophenyl)acetamide: Lacks the methyl group, affecting its reactivity and interactions.

    2-(2-chloro-6-fluorophenyl)-N-(2-methyl-5-nitrophenyl)benzamide: Contains a benzamide group instead of an acetamide group, leading to variations in its chemical behavior.

These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O3/c1-9-5-6-10(19(21)22)7-14(9)18-15(20)8-11-12(16)3-2-4-13(11)17/h2-7H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJRPWNRXRSQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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